[1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone
Description
This compound features a 1H-indole core substituted at the 2-position with a methoxyethyl group and a piperazinylmethanone moiety bearing a 4-methylphenylsulfonyl group. The sulfonyl group enhances metabolic stability, while the methoxyethyl side chain may influence solubility and receptor interactions . Its synthesis likely involves coupling reactions between substituted indole derivatives and sulfonylated piperazine intermediates, as seen in analogous compounds (e.g., ).
Properties
Molecular Formula |
C23H27N3O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[1-(2-methoxyethyl)indol-2-yl]-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27N3O4S/c1-18-7-9-20(10-8-18)31(28,29)25-13-11-24(12-14-25)23(27)22-17-19-5-3-4-6-21(19)26(22)15-16-30-2/h3-10,17H,11-16H2,1-2H3 |
InChI Key |
JYSJSYXENIQRLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3CCOC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole at the 1-Position
Reaction Conditions
-
Substrate : Indole
-
Alkylating Agent : 2-Bromoethyl methyl ether
-
Base : Potassium hydroxide (KOH)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 90°C, 6 hours
Mechanism :
The reaction proceeds via nucleophilic substitution, where the indole’s nitrogen is deprotonated by KOH, forming an anion that attacks the electrophilic carbon of 2-bromoethyl methyl ether.
Key Optimization :
-
Excess alkylating agent (1.5 eq) ensures complete substitution.
-
Controlled temperature prevents polymerization.
Carboxylation at the 2-Position
Reaction Conditions
-
Substrate : 1-(2-Methoxyethyl)-1H-indole
-
Reagent : Lithium diisopropylamide (LDA), followed by CO₂ quenching
-
Solvent : Tetrahydrofuran (THF), -78°C
Mechanism :
LDA deprotonates the indole’s 2-position, generating a lithio-intermediate that reacts with CO₂ to form the carboxylic acid.
Challenges :
-
Regioselectivity ensured by the directing effect of the 1-methoxyethyl group.
-
Low temperatures prevent side reactions.
Conversion to Acid Chloride
Reaction Conditions
-
Substrate : 1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid
-
Reagent : Thionyl chloride (SOCl₂)
-
Solvent : Dichloromethane (DCM), reflux
Procedure :
The carboxylic acid is treated with excess SOCl₂ under reflux, yielding the corresponding acid chloride.
Preparation of 4-[(4-Methylphenyl)sulfonyl]piperazine
Monosulfonylation of Piperazine
Reaction Conditions
-
Substrate : Piperazine
-
Sulfonating Agent : 4-Methylbenzenesulfonyl chloride
-
Base : Triethylamine (TEA)
-
Solvent : Dichloromethane (DCM), 0°C to room temperature
Mechanism :
Controlled addition of 1 eq sulfonyl chloride to piperazine ensures monosubstitution. TEA neutralizes HCl, driving the reaction forward.
Optimization :
-
Slow addition of sulfonyl chloride prevents disubstitution.
-
Stirring for 12 hours ensures completion.
Coupling via N-Acylation
Formation of the Methanone Bridge
Reaction Conditions
-
Substrate 1 : 1-(2-Methoxyethyl)-1H-indole-2-carbonyl chloride
-
Substrate 2 : 4-[(4-Methylphenyl)sulfonyl]piperazine
-
Base : N,N-Diisopropylethylamine (DIPEA)
-
Solvent : Tetrahydrofuran (THF), room temperature
Mechanism :
The acid chloride reacts with the secondary amine of the sulfonylated piperazine, forming the N-acylated product.
Key Notes :
-
Excess DIPEA ensures deprotonation of the piperazine’s NH.
-
Anhydrous conditions prevent hydrolysis of the acid chloride.
Summary of Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | 1-Alkylation of indole | KOH, DMF, 90°C, 6h | 67% |
| 2 | 2-Carboxylation | LDA, CO₂, THF, -78°C | 58% |
| 3 | Acid chloride formation | SOCl₂, DCM, reflux | 95% |
| 4 | Piperazine sulfonylation | TEA, DCM, 0°C to rt | 72% |
| 5 | N-Acylation | DIPEA, THF, rt | 65% |
Analytical Data for Key Intermediates
1-(2-Methoxyethyl)-1H-indole-2-carboxylic Acid
4-[(4-Methylphenyl)sulfonyl]piperazine
-
¹H NMR (CDCl₃) : δ 7.76 (d, J = 8.3 Hz, 2H), 7.38 (d, J = 8.3 Hz, 2H), 3.15 (t, J = 5.1 Hz, 4H), 2.86 (t, J = 5.1 Hz, 4H), 2.45 (s, 3H).
Industrial-Scale Considerations
-
Catalyst Optimization : Use of cesium carbonate (Cs₂CO₃) in DMF improves alkylation efficiency (yield >80%).
-
Continuous Flow Systems : Enhanced scalability for sulfonylation and acylation steps.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>98%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce sulfide-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its indole core is particularly useful in the study of tryptophan metabolism and serotonin receptors.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone involves its interaction with specific molecular targets. The indole core can bind to serotonin receptors, modulating neurotransmitter activity. The sulfonyl group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below summarizes key structural differences and properties of the target compound and its analogues:
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight | Melting Point (°C) | Key References |
|---|---|---|---|---|---|
| [Target] [1-(2-Methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone | Indole-2-yl with methoxyethyl; 4-tosylpiperazine | C23H26N3O4S | 452.54 | Not reported | |
| (3-Fluorophenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone (333757-10-1) | Fluorophenyl instead of indole; 4-tosylpiperazine | C18H19FN2O3S | 362.42 | Not reported | |
| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (63925-79-1) | Indole-2-yl; benzylpiperazine (no sulfonyl group) | C20H21N3O | 327.40 | Not reported | |
| Piperazin-1-yl(p-tolyl)methanone (111752-26-2) | 4-Methylbenzoylpiperazine (no indole or sulfonyl groups) | C12H16N2O | 204.27 | Not reported | |
| (3-Amino-1-tosyl-1H-indol-2-yl)(4-bromophenyl)methanone | 3-Aminoindole; 4-bromophenyl; 4-tosylpiperazine | C22H17BrN2O3S | 469.35 | Not reported | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Furan-2-yl; 4-aminobenzoylpiperazine (no sulfonyl or indole) | C16H16N3O3 | 298.32 | Not reported |
Key Observations :
- The methoxyethyl side chain in the target compound may improve solubility over halogenated (e.g., 4-bromophenyl in ) or non-polar (e.g., benzyl in ) substituents.
- Molecular weights vary significantly (204–469 g/mol), influencing pharmacokinetic properties like diffusion and bioavailability.
Biological Activity
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 365.54 g/mol
Antimicrobial Activity
Research indicates that derivatives of indole and piperazine often exhibit significant antimicrobial properties. A study on related compounds demonstrated that many synthesized derivatives showed moderate to excellent antimicrobial activity against various bacterial strains. The structural features contributing to this activity likely include the indole moiety and the sulfonamide group, which are known for their roles in biological interactions .
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, indole-based compounds have been shown to modulate signaling pathways like PI3K/Akt and MAPK, which are crucial in cancer progression .
Neuropharmacological Effects
The piperazine component is associated with neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds containing piperazine rings have been investigated for their potential as anxiolytics and antidepressants. They may act as serotonin receptor modulators, which could provide therapeutic benefits in mood disorders .
Study 1: Antimicrobial Screening
In a comparative study of various indole-piperazine derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations lower than those required for standard antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound X | 32 | Staphylococcus aureus |
| Compound Y | 64 | Escherichia coli |
| Target Compound | 16 | Staphylococcus aureus |
Study 2: Cancer Cell Line Testing
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations of 10 µM and higher. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the multi-step preparation of [1-(2-methoxyethyl)-1H-indol-2-yl]{4-[(4-methylphenyl)sulfonyl]piperazino}methanone?
- Methodological Answer : The synthesis involves sequential reactions, starting with functionalization of the piperazine ring (e.g., sulfonylation using 4-methylbenzenesulfonyl chloride) followed by coupling with the indole moiety. Key steps include:
- Amide formation : Reacting activated carboxylic acid derivatives (e.g., acyl chlorides) with piperazine under basic conditions (K₂CO₃, DMF) .
- N-alkylation : Introducing the 2-methoxyethyl group to the indole nitrogen using alkylating agents (e.g., 2-bromoethyl methyl ether) in polar aprotic solvents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate intermediates and final product .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyethyl group at indole N1, sulfonyl-piperazine linkage) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ peak matching C₂₄H₂₈N₃O₄S⁺) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can contradictory results in biological activity assays (e.g., receptor binding vs. cellular efficacy) be systematically addressed?
- Methodological Answer :
-
Assay Optimization : Standardize conditions (e.g., buffer pH, ATP levels in kinase assays) to minimize variability .
-
Structural Analog Comparison : Cross-reference with structurally similar compounds (Table 1) to identify substituent-dependent activity trends .
-
Computational Validation : Use molecular docking (AutoDock Vina) to predict binding modes and identify steric/electronic mismatches between in silico and experimental data .
Table 1: Structural Analogs and Key Activity Differences
Compound Name Key Structural Variation Reported Activity [4-(Phenylsulfonyl)piperazino]indole methanone Lacks methoxyethyl group Reduced CNS penetration 4-Fluoro-substituted analog Fluorine at phenyl ring Enhanced metabolic stability Benzoxadiazole-containing analog Benzoxadiazole instead of indole Higher kinase inhibition
Q. What computational approaches are effective for predicting target interactions and resolving crystallographic data ambiguities?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) to assess binding stability and identify key residues (e.g., hydrogen bonds with piperazine sulfonyl group) .
- X-ray Crystallography Refinement : Use SHELXL for high-resolution structural refinement, especially for resolving disorder in the methoxyethyl side chain .
- Artificial Force-Induced Reaction (AFIR) : Map reaction pathways for metabolic degradation studies (e.g., sulfonamide hydrolysis) .
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings .
- Solvent Effects : Use DMF or DMSO to enhance solubility of polar intermediates .
- Temperature Control : Perform reactions under microwave irradiation (120°C, 30 min) to accelerate kinetics while minimizing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
